1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(oxan-2-yl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-9(5-3-6-9)8-4-1-2-7-11-8;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEVFBXKUUPRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-09-2 | |
| Record name | 1-(oxan-2-yl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxane moiety.
Amination: The amine group is introduced through a reductive amination process, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Scientific Research Applications
1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride has a wide range of applications across various scientific domains:
Pharmaceutical Applications
The compound is primarily investigated for its potential as:
- Building Block in Drug Synthesis : It serves as an intermediate in the synthesis of complex pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Biological Studies
Research is ongoing to explore its biological activities, including:
- Enzyme and Receptor Interactions : Initial studies suggest that compounds with similar structures exhibit significant interactions with biological targets, indicating potential therapeutic effects.
Medicinal Chemistry
The compound is being studied for:
- Therapeutic Potential : Its unique structural properties may confer distinct biological activities that could be harnessed in drug development.
Industrial Applications
In addition to its pharmaceutical relevance, this compound is also used in:
- Material Development : Its unique properties are explored for creating new materials, including polymers and coatings.
Case Study 1: Antitumor Activity
Research on structurally similar compounds has indicated:
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF7), suggesting potential antitumor properties.
Case Study 2: Anti-inflammatory Effects
Animal model studies have shown:
- Reduction in Inflammation : Compounds similar to 1-(Oxan-2-y)cyclobutan-1-amines exhibited significant anti-inflammatory effects in models of induced arthritis, highlighting their therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Effects
- Oxane vs. Aryl groups, however, confer π-π stacking capabilities, critical for receptor binding in pharmaceuticals .
- Electron-Withdrawing Groups : The trifluoromethyl group in 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine HCl increases metabolic stability and lipophilicity, making it suitable for CNS drug candidates .
Purity and Availability
- The target compound lacks commercial purity data, while analogs like 1-(3-methoxyphenyl)cyclobutan-1-amine HCl are manufactured at ≥97% purity for API intermediates .
- High-purity grades (up to 99.999%) are available for 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine HCl, reflecting demand in precision applications .
Biological Activity
1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO. This compound features a cyclobutane ring substituted with an oxane group, which contributes to its distinctive structural properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological and pharmaceutical applications. This article explores the biological activity of this compound, including its potential mechanisms of action, applications in drug development, and relevant research findings.
Structural Characteristics
The unique structural arrangement of this compound may confer distinct physical and chemical properties compared to other similar compounds. Its structure is summarized in the table below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Oxan-2-yl)cyclobutan-1-amine HCl | C₉H₁₈ClNO | Cyclobutane framework with an oxane substituent |
| 1-(Oxan-2-yl)cyclopropan-1-amine | C₈H₁₅NO | Smaller ring size; may exhibit different reactivity |
| 3,3-Difluoro-1-(oxan-2-yl)cyclobutan-1- | C₉H₁₅F₂NO | Fluorinated variant; potential for altered bioactivity |
| 1-(Prop-2-en-1-yl)cyclobutan-1-am HCl | C₉H₁₃ClN | Contains an alkene; differing reactivity and properties |
Potential Biological Activities
Research indicates that compounds structurally related to this compound may demonstrate a range of biological activities, including:
- Neuraminidase Inhibition : Similar compounds have been explored for their potential as neuraminidase inhibitors, which are crucial in the treatment of viral infections .
- Enzyme Modulation : The compound may modulate enzyme activities related to metabolic pathways, particularly those involving fatty acid synthesis and regulation .
- Antimicrobial Properties : Compounds with similar frameworks have been investigated for their antimicrobial and antifungal activities.
Case Studies and Research Findings
Several studies have provided insights into the biological implications of related compounds:
Study 1: Neuraminidase Inhibitors
A study focused on substituted cyclopentane and cyclopentene compounds revealed that structural modifications could lead to enhanced inhibitory activity against neuraminidase enzymes, suggesting potential antiviral applications for structurally similar compounds .
Study 2: ACC Inhibition
Research on acetyl-CoA carboxylase (ACC) inhibitors demonstrated that certain compounds can effectively regulate fatty acid metabolism. This indicates that this compound might also influence metabolic pathways relevant to obesity and related disorders .
Study 3: Antimicrobial Activity
Investigations into related chemical entities have shown promising results regarding their antimicrobial efficacy. These findings underscore the need for further exploration of this compound's potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-opening of strained intermediates, followed by functionalization with an oxane (tetrahydrofuran) substituent. Key steps include:
- Amine Protection : Use of Boc or Fmoc groups to prevent undesired side reactions during cyclization .
- Acid Catalysis : Hydrochloride salt formation under HCl-saturated ethanol or methanol, with purification via recrystallization .
- Critical Parameters : Temperature control (0–5°C during cyclization) and anhydrous conditions to minimize hydrolysis .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : and NMR to confirm cyclobutane ring geometry and oxane substituent position (e.g., coupling constants for cyclobutane protons) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns in the crystal lattice .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (, calc. 189.09 g/mol) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The hydrochloride salt is stable in acidic conditions (pH < 5) but degrades in basic media due to free amine liberation. Monitor via HPLC at 254 nm .
- Thermal Stability : Decomposition observed above 150°C (TGA/DSC data). Store at 2–8°C in airtight, desiccated containers .
Advanced Research Questions
Q. How does the oxane substituent influence the compound’s regioselectivity in nucleophilic reactions?
- Methodological Answer : The oxane ring’s electron-donating ether oxygen alters cyclobutane’s electronic environment, directing nucleophilic attack to the amine-adjacent carbon. Computational studies (DFT) show:
- Charge Distribution : Mulliken charges indicate higher electron density at C1 (amine-bearing carbon) vs. C3 (oxane-bearing carbon) .
- Experimental Validation : React with methyl iodide; NMR shows preferential methylation at C1 (85% yield vs. <5% at C3) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Common impurities include:
- Byproducts : Unreacted cyclobutane precursors (detectable via GC-MS with DB-5MS columns).
- Degradation Products : Oxane ring-opened aldehydes (identify by derivatization with 2,4-dinitrophenylhydrazine) .
- Resolution Strategy : Use UPLC-PDA with a C18 column (3 µm, 150 mm × 2.1 mm) and 0.1% formic acid/acetonitrile gradient .
Q. How can computational modeling predict the compound’s behavior in chiral environments?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate enantiomer interactions with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to predict HPLC retention times .
- Docking Studies : Model binding affinity to enantioselective enzymes (e.g., cytochrome P450) using AutoDock Vina and AMBER force fields .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to address conflicting data?
- Methodological Answer : Variations (e.g., 180–190°C vs. 195–200°C) may arise from:
- Polymorphism : Characterize crystalline forms via PXRD and DSC .
- Purity : Reanalyze samples by elemental analysis (C, H, N, Cl ± 0.3%) and ICP-MS for metal contaminants .
Q. Why do NMR spectra differ across synthetic batches despite identical protocols?
- Methodological Answer : Likely causes include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
